5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-3-4-10(9(7-8)11(14)15)13-5-1-2-6-13/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXCFCLVCRICIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Substituted Benzoic Acids As Core Scaffolds in Organic Chemistry
Electron-withdrawing groups, such as halogens (like fluorine) or nitro groups, tend to increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion. fiveable.me Conversely, electron-donating groups, like alkyl groups, generally decrease acidity. The position of the substituent also plays a crucial role; for instance, ortho-substituted benzoic acids are often more acidic than their meta- or para-substituted counterparts, a phenomenon known as the ortho-effect. khanacademy.org This ability to modulate chemical properties through substitution makes benzoic acids versatile scaffolds for creating a vast array of functional molecules.
Table 1: General Properties of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid
| Property | Value |
|---|---|
| CAS Number | 1016835-48-5 |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| Appearance | Solid |
Data sourced from publicly available chemical databases. chemicalbook.comnih.gov
Significance of Fluorinated Pyrrole Moieties in Medicinal Chemistry and Materials Science
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a drug candidate's properties. nih.gov The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and acidity (pKa). nih.govresearchgate.net The strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles, making it a valuable tool in drug design. nih.gov
Similarly, the pyrrole (B145914) ring is a prominent N-heterocyclic motif found in numerous natural products and pharmaceutically active compounds. nih.govnih.gov Pyrrole-based structures exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govnih.gov When combined, the fluorinated pyrrole moiety represents a powerful scaffold. The fluorine atom can modulate the electronic properties of the pyrrole ring, influencing its interactions and stability, thereby creating novel opportunities for developing targeted therapeutics. nih.govmdpi.com
In materials science, fluorination is employed to create materials with desirable properties such as increased hydrophobicity, thermal stability, and chemical inertness. Fluorinated polymers and materials are utilized in a variety of applications, from specialized coatings to advanced electronics. mdpi.com The introduction of fluorinated pyrrole derivatives into polymers can be used to tune the material's electronic and physical properties. researchgate.net
Overview of Current Research Trajectories and Academic Relevance of 5 Fluoro 2 1h Pyrrol 1 Yl Benzoic Acid Analogs
Comprehensive Analysis of Synthetic Pathways to the this compound Core
The construction of the this compound scaffold necessitates the regioselective formation of the aryl-pyrrole bond and the presence of the carboxylic acid and fluorine substituents on the benzene (B151609) ring.
Strategic Approaches for Regioselective Introduction of Pyrrole and Fluoro-Substituents
The regioselective synthesis of arylpyrroles is a crucial step in obtaining the desired isomer of this compound. The substitution pattern on the benzene ring is typically established from commercially available starting materials. For instance, a common precursor would be a 2-halo-5-fluorobenzoic acid derivative, where the halogen at the 2-position serves as a handle for the subsequent introduction of the pyrrole ring. The fluorine atom at the 5-position is generally incorporated in the starting material, such as 4-fluoroaniline (B128567) or 3-fluorobenzoic acid, which can then be further functionalized. The challenge often lies in controlling the regioselectivity of the pyrrole ring installation.
Exploration of Transition Metal-Catalyzed Coupling Reactions for Constructing the Aryl-Pyrrole Linkage
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing efficient routes to N-arylpyrroles.
Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. In the context of synthesizing this compound, this would involve the coupling of a 2-halo-5-fluorobenzoic acid derivative with pyrrole in the presence of a copper catalyst, often with a ligand and a base at elevated temperatures. While effective, traditional Ullmann conditions can be harsh.
Buchwald-Hartwig Amination: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. For the synthesis of the target molecule, this would involve reacting a 2-halo-5-fluorobenzoic acid derivative with pyrrole. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
A general representation of these coupling reactions is shown below:

| Catalyst System | Reactant A | Reactant B | General Conditions |
| Copper/Ligand | 2-Halo-5-fluorobenzoic acid derivative | Pyrrole | High temperature, base (e.g., K2CO3) |
| Palladium/Ligand | 2-Halo-5-fluorobenzoic acid derivative | Pyrrole | Milder temperature, base (e.g., NaOtBu) |
This table presents generalized conditions for Ullmann and Buchwald-Hartwig reactions for the synthesis of aryl-pyrrole linkages.
Application of Classical Organic Reactions for Benzoic Acid Formation and Functionalization
The benzoic acid moiety is a key functional group that can be introduced or modified through various classical organic reactions. If the synthesis starts from a toluene (B28343) derivative, such as 2-fluoro-5-methylaniline, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. This oxidation is typically performed after the pyrrole ring has been installed.
Furthermore, the carboxylic acid group itself can be derived from a nitrile or an ester functionality through hydrolysis. For instance, a synthetic route might proceed through a 2-cyano-4-fluorophenylpyrrole intermediate, which is then hydrolyzed to the corresponding benzoic acid.
Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold
Once the core structure of this compound is obtained, it can be further modified to generate a library of analogues with diverse properties.
Modifications on the Benzoic Acid Moiety and Their Synthetic Accessibility
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of various derivatives.
Amide Formation: The most common derivatization is the formation of amides through coupling with various amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base. This method allows for the introduction of a wide array of substituents on the amide nitrogen.
Esterification: Esters can be readily prepared by reacting the benzoic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents. These ester derivatives can exhibit different solubility and pharmacokinetic profiles compared to the parent carboxylic acid.
| Derivative Type | Reagents | General Conditions |
| Amides | Amine, Coupling agent (e.g., EDC, HATU) | Room temperature, inert solvent |
| Esters | Alcohol, Acid catalyst (e.g., H2SO4) | Reflux |
This table outlines common methods for the derivatization of the benzoic acid moiety.
Functionalization and Substitution Patterns on the Pyrrole Ring System
The pyrrole ring itself is amenable to further functionalization, primarily through electrophilic substitution reactions. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles.
Electrophilic Aromatic Substitution: Pyrrole undergoes electrophilic substitution preferentially at the C2 and C5 positions. onlineorganicchemistrytutor.compearson.comquora.com Since the C1 position is already substituted with the fluorophenyl group, electrophilic attack is expected to occur at the C2 or C5 positions of the pyrrole ring. Common electrophilic substitution reactions include halogenation (using reagents like N-bromosuccinimide), nitration, and acylation. The directing effect of the N-aryl group can influence the regioselectivity of these reactions.
Cross-Coupling Reactions: For more complex modifications, the pyrrole ring can be first halogenated and then subjected to transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This allows for the introduction of a wide variety of aryl or vinyl substituents onto the pyrrole ring, significantly expanding the chemical diversity of the synthesized analogues.
| Reaction Type | Reagents | Position of Functionalization |
| Halogenation | N-Bromosuccinimide (NBS) | C2 or C5 of pyrrole |
| Suzuki Coupling | Arylboronic acid, Palladium catalyst | Position of pre-installed halogen on pyrrole |
This table summarizes key functionalization strategies for the pyrrole ring in the this compound scaffold.
Synthesis of Fused Heterocyclic Systems Incorporating the this compound Structure
The unique arrangement of functional groups in this compound makes it a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. These systems are of significant interest in medicinal chemistry due to their diverse biological activities. While direct examples of cyclization starting from this compound are not extensively documented in publicly available literature, analogous transformations with structurally similar compounds provide a strong basis for predicting its reactivity and utility in synthesizing various fused heterocycles.
One notable example of a relevant transformation is the synthesis of pyrrolo[1,2-b] researchgate.netacsgcipr.orgbenzothiazin-10-ones from 2-(N-pyrrolylsulfenyl)benzoic acids. This reaction proceeds through the activation of the carboxylic acid group, followed by an intramolecular cyclization. A similar strategy could be envisioned for this compound, where activation of the carboxylic acid (e.g., conversion to an acid chloride or ester) would facilitate an intramolecular electrophilic attack onto the pyrrole ring, leading to the formation of a new fused ring system.
Furthermore, the synthesis of pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives has been achieved through a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate. nih.govnih.gov This highlights a potential pathway where a derivative of this compound could undergo condensation with a suitable partner to construct a pyrrolo[1,2-a]quinazolinone core. The reaction would likely involve the formation of an intermediate Schiff base, followed by ring-closing steps. nih.gov
The following table outlines plausible fused heterocyclic systems that could be synthesized from this compound based on established synthetic routes for analogous compounds.
| Fused Heterocyclic System | Potential Synthetic Strategy | Key Reagents/Conditions |
|---|---|---|
| Fluorinated Pyrrolo[1,2-a]quinazolinone | Condensation with an anthranilamide derivative followed by intramolecular cyclization. | Dehydrating agents (e.g., polyphosphoric acid), high temperatures. |
| Fluorinated Pyrrolo[1,2-b] researchgate.netacsgcipr.orgbenzothiazin-10-one analogue | Activation of the carboxylic acid and intramolecular cyclization onto a modified pyrrole ring (e.g., containing a sulfenyl group). | Thionyl chloride (for acid chloride formation), Lewis acids. |
| Fluorinated Indolizine derivative | Intramolecular Friedel-Crafts acylation of the pyrrole ring. | Strong acids (e.g., trifluoroacetic acid, Eaton's reagent). |
Advanced Synthetic Techniques and Process Optimization in the Production of this compound and its Derivatives
The efficient and sustainable production of this compound and its derivatives is crucial for their application in further synthetic endeavors, particularly in the pharmaceutical industry. Advanced synthetic techniques and process optimization play a key role in achieving these goals by improving yields, reducing waste, and enhancing safety and scalability.
One of the key areas for optimization lies in the initial synthesis of the pyrrole ring. Traditional methods like the Paal-Knorr synthesis can be resource-intensive. numberanalytics.com Modern approaches focus on greener and more efficient alternatives. For instance, the use of solid acid catalysts, such as Amberlyst-15, in a continuous flow system for the synthesis of N-substituted pyrroles has demonstrated high yields, excellent catalyst reusability, and a reduced environmental impact. This methodology offers a compelling alternative for the industrial-scale production of pyrrole-containing intermediates.
Continuous flow chemistry, a form of process intensification, is particularly advantageous for the synthesis of pharmaceutical intermediates. It allows for better control over reaction parameters such as temperature and pressure, leading to improved consistency and safety, especially for highly exothermic reactions. The transition from batch to continuous processing can significantly reduce reaction times and solvent volumes.
In the context of producing fluorinated compounds like this compound, process optimization also involves the careful selection and handling of fluorinating agents. acsgcipr.org The development of selective and efficient fluorination methods is an active area of research. Case studies on the industrial synthesis of fluorinated intermediates often highlight the importance of minimizing the use of hazardous reagents and optimizing reaction conditions to maximize yield and purity. acsgcipr.org
The table below summarizes some advanced synthetic techniques and their potential benefits for the production of this compound and its derivatives.
| Advanced Technique | Description | Potential Benefits |
|---|---|---|
| Continuous Flow Synthesis | Reactions are carried out in a continuously flowing stream rather than in a batch reactor. | Improved heat and mass transfer, enhanced safety, better reproducibility, potential for automation and scalability. |
| Heterogeneous Catalysis | Use of a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid reaction mixture. | Facilitates catalyst separation and recycling, reduces waste, can lead to milder reaction conditions. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to heat chemical reactions. | Rapid heating, often leading to significantly reduced reaction times and improved yields. |
| Mechanochemistry | Using mechanical force (e.g., ball milling) to induce chemical reactions. nih.gov | Solvent-free or low-solvent conditions, potential for novel reactivity, energy efficiency. nih.govnih.gov |
By integrating these advanced synthetic methodologies and principles of process optimization, the synthesis of this compound and its subsequent transformation into complex fused heterocyclic systems can be made more efficient, sustainable, and economically viable.
High-Resolution Spectroscopic Techniques for Detailed Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the elucidation of electronic and conformational features.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each of the non-equivalent protons in the molecule. The aromatic region would be particularly informative. The protons on the benzoic acid ring are expected to show complex splitting patterns due to both proton-proton and proton-fluorine couplings. The fluorine atom at the 5-position will influence the chemical shifts of the adjacent protons, typically causing a downfield shift. The pyrrole protons are also expected to show characteristic chemical shifts and coupling patterns.
Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | - |
| Benzoic Acid Ring Protons | 7.0 - 8.2 | Multiplets | J(H,H) and J(H,F) |
| Pyrrole Ring Protons (α) | ~6.8 - 7.2 | Triplet | J(H,H) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant, which is a key diagnostic feature. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.
Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (-COOH) | 165 - 175 |
| C-F | 155 - 165 (with large ¹J(C,F)) |
| Other Aromatic Carbons | 110 - 140 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic rings. A broad O-H stretching band from the carboxylic acid dimer is anticipated in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will be a strong, sharp peak around 1700 cm⁻¹. The C-F stretching vibration will also be present, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 2500 - 3300 (broad) | IR |
| C=O stretch (Carboxylic Acid) | 1680 - 1720 | IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |
| C-F stretch | 1000 - 1300 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
Note: These are predicted values and may vary based on the physical state of the sample (solid or solution).
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.
For this compound (C₁₁H₈FNO₂), the molecular ion peak [M]⁺ would be expected at m/z 205.05. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the pyrrole ring.
Expected Fragmentation Pattern in Mass Spectrometry
| Fragment Ion | m/z |
|---|---|
| [M]⁺ | 205 |
| [M - H₂O]⁺ | 187 |
| [M - COOH]⁺ | 160 |
Note: The relative intensities of the fragment ions will depend on the ionization technique used.
X-ray Crystallography for Precise Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide accurate bond lengths, bond angles, and torsion angles.
Based on the crystal structure of the related compound, 2-amino-5-fluorobenzoic acid, it is anticipated that this compound would form hydrogen-bonded dimers in the solid state through the carboxylic acid groups. The planarity of the benzoic acid and pyrrole rings, as well as the dihedral angle between them, would be precisely determined. Intermolecular interactions, such as π-π stacking between the aromatic rings and potential C-H···F or C-H···O hydrogen bonds, would also be revealed, providing insight into the crystal packing.
Computational and Theoretical Studies on 5 Fluoro 2 1h Pyrrol 1 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels. These methods are crucial for predicting molecular properties and behavior.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com
Table 1: Illustrative DFT-Calculated Properties for a Benzoic Acid Derivative
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the optimized geometry. | -X Hartrees |
| Dipole Moment | A measure of the molecule's overall polarity. | Y Debyes |
| C-F Bond Length | The calculated distance between the Carbon and Fluorine atoms. | ~1.35 Å |
| O-H Bond Length | The calculated distance in the carboxylic acid group. | ~0.97 Å |
| Phenyl-Pyrrole Dihedral Angle | The twist angle between the two ring systems. | Z Degrees |
Note: The values in this table are illustrative for a generic benzoic acid derivative and would need to be specifically calculated for this compound.
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the behavior of molecules in their electronically excited states. This is particularly important for understanding how a molecule absorbs and emits light, which forms the basis of UV-Vis spectroscopy. nih.gov
For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The theory also provides information on the nature of these electronic transitions, for instance, whether they are localized on the pyrrole (B145914) ring, the benzoic acid moiety, or involve a charge transfer between the two. Studies on the related compound 4-(1H-pyrrol-1-yl)benzoic acid have shown the presence of competitive fluorescence emissions, indicating complex excited-state dynamics that can be elucidated by TD-DFT. researchgate.net These predictions are vital for interpreting experimental spectra and understanding the photophysical properties of the molecule.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com The HOMO is the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the region most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and reactive. FMO analysis for this compound would likely show the HOMO distributed over the electron-rich pyrrole ring and the LUMO localized more on the electron-withdrawing benzoic acid portion.
Table 2: Key Parameters from FMO and NBO Analyses
| Analysis | Parameter | Significance |
|---|---|---|
| FMO | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| FMO | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| FMO | ΔE (HOMO-LUMO Gap) | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| NBO | Stabilization Energy (E(2)) | Quantifies the strength of donor-acceptor orbital interactions, indicating the degree of electron delocalization. |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dergipark.org.tr
For this compound, the MEP map would show negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carboxylic acid group and the fluorine atom, indicating these are sites prone to electrophilic attack or hydrogen bond donation. nih.govresearchgate.net Conversely, positive potential (colored blue) would be expected around the hydrogen atom of the carboxylic acid and potentially the hydrogens on the pyrrole ring, highlighting sites for nucleophilic attack. vaia.comaskfilo.com These maps are invaluable for predicting how the molecule will interact with biological receptors, where electrostatic complementarity is often a key driver of binding. researchgate.net
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent like water. rsc.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a dynamic picture of the molecule's flexibility and interactions.
For this compound, an MD simulation would reveal its conformational landscape—the different shapes the molecule can adopt due to rotations around single bonds (e.g., the bond connecting the two rings). nih.gov It would show which conformations are most stable in solution and the energy barriers to interconversion. Furthermore, MD explicitly models the interactions between the solute and solvent molecules, providing detailed information on solvation effects, such as the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules. rsc.org This information is critical for understanding the molecule's solubility and how its shape might change upon entering the binding pocket of a protein.
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to drug discovery for predicting how a potential drug molecule might interact with its biological target. nih.gov
In a molecular docking study of this compound, the molecule would be computationally "placed" into the active site of a target enzyme or receptor. The software then samples numerous possible binding poses and scores them based on factors like electrostatic and van der Waals interactions. The results can predict the most likely binding mode and estimate the binding affinity. mdpi.com For this compound, docking could reveal key interactions, such as hydrogen bonds between its carboxylic acid group and amino acid residues (like arginine or lysine) in the active site, or hydrophobic interactions involving its aromatic rings. nih.govmdpi.com Such studies are essential for rational drug design, helping to prioritize compounds for synthesis and biological testing. vlifesciences.com
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Predictive Modeling
Computational and theoretical studies are pivotal in modern drug discovery, offering insights into the interactions between small molecules and their biological targets. For compounds related to this compound, Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) methodologies are instrumental in developing predictive models that correlate a compound's structural features with its biological activity. These models are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity.
While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of these predictive models can be understood through research on structurally analogous compounds, particularly those targeting enzymes like cyclooxygenases (COX) and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). These enzymes are often targeted by anti-inflammatory agents that share the pyrrole and carboxylic acid scaffolds.
A notable example involves a field-based QSAR (FB-QSAR) study on a series of pyrrole derivatives designed as dual inhibitors of COX-1 and COX-2. nih.gov This research provides a framework for understanding how different physicochemical fields contribute to the inhibitory activity of such compounds. The statistical robustness of the developed models is a key indicator of their predictive power.
Table 1: Statistical Results of the FB-QSAR Study on Pyrrole Derivatives
| Model | Parameter | COX-1 | COX-2 |
|---|---|---|---|
| CoMFA | q² (Cross-validated r²) | 0.612 | 0.689 |
| r² (Non-cross-validated r²) | 0.845 | 0.872 | |
| SEE (Standard Error of Estimate) | 0.251 | 0.211 | |
| F-value | 95.3 | 112.8 | |
| CoMSIA | q² (Cross-validated r²) | 0.633 | 0.701 |
| r² (Non-cross-validated r²) | 0.878 | 0.899 | |
| SEE (Standard Error of Estimate) | 0.223 | 0.187 | |
| F-value | 115.7 | 135.4 |
Data sourced from a study on pyrrole derivatives as COX inhibitors. nih.gov
In this study, both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were employed. nih.gov CoMFA evaluates the steric and electrostatic fields around the molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov The high values for the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) in the table above indicate strong predictive capability for both COX-1 and COX-2 inhibition. nih.gov
Table 2: Percentage Contribution of Different Fields in the CoMSIA Model
| Field | COX-1 Activity Contribution (%) | COX-2 Activity Contribution (%) |
|---|---|---|
| Steric | 29.8 | 19.9 |
| Electrostatic | 9.4 | 15.1 |
| Hydrophobic | 35.2 | 33.7 |
| Hydrogen Bond Acceptor | 15.3 | 13.4 |
| Hydrogen Bond Donor | 10.3 | 17.8 |
Data sourced from a study on pyrrole derivatives as COX inhibitors. nih.gov
For both COX-1 and COX-2, the hydrophobic field was a major contributor to the inhibitory activity, suggesting that lipophilic interactions are critical for binding to these enzymes. nih.gov For COX-2, the steric and hydrogen bond donor fields also played significant roles. nih.gov Such findings are invaluable for guiding the synthesis of new derivatives. For instance, the models indicated that benzoic acid derivatives within the studied series generally exhibited lower activity towards COX-2 compared to their acetic acid counterparts. nih.gov
Contour maps generated from these 3D-QSAR models provide a visual representation of where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a CoMSIA steric contour map might show green-colored polyhedra in regions where bulky substituents would enhance activity, while yellow polyhedra would indicate areas where steric hindrance is detrimental. Similarly, electrostatic maps use blue and red contours to suggest where positive or negative charges, respectively, would be favorable. nih.gov
Another relevant approach is Hologram QSAR (HQSAR), which was applied to a series of MK-886 derivatives as inhibitors of mPGES-1. koreascience.kr This 2D QSAR method does not require molecular alignment and is based on molecular holograms, which are fragment fingerprints. The resulting models can identify key structural fragments that contribute positively or negatively to the biological activity. In the case of the mPGES-1 inhibitors, the HQSAR model highlighted the importance of a hydrophobic biphenyl (B1667301) group for enhanced inhibitory action, which aligns with findings from 3D-QSAR studies. koreascience.kr
These predictive modeling techniques, whether 2D or 3D, are powerful tools in computational chemistry. By establishing a statistically significant relationship between molecular structure and biological function, they enable the rational design of novel compounds with improved therapeutic potential. The insights gained from studies on analogous pyrrole-containing carboxylic acids provide a strong foundation for the future design and optimization of derivatives of this compound for various therapeutic targets.
Structure Activity Relationship Sar Investigations of 5 Fluoro 2 1h Pyrrol 1 Yl Benzoic Acid Derivatives
Elucidation of Essential Pharmacophore Features within the 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic Acid Framework
The benzoic acid group is a critical feature, often acting as a key interaction point with biological targets. Its carboxylic acid function can participate in hydrogen bonding or ionic interactions with amino acid residues in receptor binding sites or enzyme active sites. The acidic nature of this group also influences the compound's physicochemical properties, such as solubility and membrane permeability.
The pyrrole (B145914) ring , an aromatic five-membered heterocycle, serves as a rigid scaffold that properly orients the other functional groups. nih.gov Its aromaticity allows for potential π-π stacking interactions with aromatic amino acid residues of a target protein. The nitrogen atom within the pyrrole ring can also influence the electronic properties of the molecule. The pyrrole nucleus is a recognized pharmacophore unit in many drugs, contributing to their potent pharmacological features. nih.gov
The fluoro substituent at the 5-position of the benzoic acid ring significantly modulates the electronic properties of the scaffold. As a strongly electronegative atom, fluorine can alter the acidity of the carboxylic acid group and influence the molecule's lipophilicity and metabolic stability. The strategic placement of a fluorine atom can lead to enhanced binding affinity and improved pharmacokinetic profiles.
Together, these three components—the benzoic acid, the pyrrole ring, and the fluorine atom—constitute the core pharmacophore of this compound. The spatial arrangement and electronic interplay between these features are fundamental to its biological activity.
Influence of Substituent Effects on the Benzoic Acid Moiety on Biological Activities
Modifications to the benzoic acid portion of the this compound scaffold have a profound impact on biological activity. The nature and position of substituents on the benzene (B151609) ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.
Studies on related benzoic acid derivatives have shown that the position of the substituent is also critical. Substitutions at the meta and para positions of the benzene ring have been found to significantly enhance biological effects in some contexts, while ortho substitutions may introduce steric hindrance that can either be beneficial or detrimental depending on the topology of the target's binding site. nih.gov
The replacement of the carboxylic acid group itself with bioisosteres is another key strategy. For example, replacing the carboxylic acid with a tetrazole, hydroxamic acid, or a 1-hydroxypyrazole moiety can maintain the acidic nature required for binding while potentially improving pharmacokinetic properties like oral bioavailability and cell permeability. nih.gov In a series of aroyl-substituted pyrrolyl derivatives, the 1-hydroxypyrazole moiety was successfully used as a bioisostere for acetic acid. nih.gov
The following table summarizes the general effects of substituents on the benzoic acid moiety:
| Substituent Type | Position | Potential Effect on Biological Activity |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | meta, para | Increases acidity of the carboxylic acid, potentially enhancing ionic interactions. |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | meta, para | Decreases acidity, may enhance hydrophobic interactions. |
| Halogens (e.g., -Cl, -Br) | meta, para | Can enhance activity through a combination of electronic and hydrophobic effects. nih.gov |
| Bulky Groups | ortho | May introduce steric hindrance, affecting binding orientation. |
| Carboxylic Acid Bioisosteres (e.g., Tetrazole) | N/A | Can maintain or improve binding while altering physicochemical properties. nih.gov |
Impact of Modifications on the Pyrrole Ring on Affinity and Selectivity
The pyrrole ring is a versatile scaffold, and modifications to it can significantly influence the affinity and selectivity of this compound derivatives. alliedacademies.org Changes to the substitution pattern on the pyrrole ring can alter its electronic properties, steric profile, and hydrogen-bonding capacity.
For example, the introduction of substituents at different positions of the pyrrole ring can lead to enhanced interactions with the target protein. In some series of pyrrole-based inhibitors, the addition of a trifluoroacetyl group to the pyrrole ring resulted in potent and selective inhibitors of aldose reductase. nih.gov This suggests that electron-withdrawing substituents on the pyrrole ring can be beneficial for activity.
The position of substituents on the pyrrole ring is also crucial. In one study on pyrrole derivatives, the introduction of an aldehyde group at the 3-position of the pyrrole ring was a key step in the synthesis of biologically active compounds. alliedacademies.org The presence of bulky substituents, such as phenyl groups, on the pyrrole ring has also been shown to be important for the inhibitory potency of certain pyrrole derivatives. nih.gov
Furthermore, the nature of the substituent can dictate the selectivity of the compound. For instance, in a series of pyrrolyl-diketoacids, the insertion of a p-fluoro-benzyl substituent was found to be crucial for achieving dual inhibitory activity against two different targets. nih.gov This highlights how specific modifications to the pyrrole ring can be used to engineer the selectivity profile of a compound.
The table below illustrates the impact of various modifications to the pyrrole ring on biological activity:
| Modification | Example Substituent | Impact on Affinity and Selectivity |
| Introduction of Electron-Withdrawing Groups | Trifluoroacetyl | Can lead to potent and selective inhibition. nih.gov |
| Addition of Bulky Groups | Phenyl | Can be important for inhibitory potency. nih.gov |
| Functionalization at Specific Positions | Formyl group at C3 | Can be a key feature for biological activity. alliedacademies.org |
| Introduction of Specific Aryl Groups | p-fluoro-benzyl | May confer dual inhibitory activity and influence selectivity. nih.gov |
Stereochemical Considerations in the Design of Biologically Active Analogs and Their Enantioselective Interactions
Stereochemistry plays a critical role in the interaction of small molecules with their biological targets, which are themselves chiral. unipa.it While the parent compound, this compound, is achiral, the introduction of chiral centers in its derivatives can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles.
When designing analogs of this compound, the introduction of a stereocenter, for instance, by adding a substituted alkyl chain to the pyrrole or benzoic acid moiety, necessitates the separation and individual testing of the resulting enantiomers. It is common for one enantiomer (the eutomer) to have significantly higher affinity for the target than the other (the distomer). This difference in activity arises from the fact that only one enantiomer can achieve an optimal three-point attachment with the chiral binding site of the target protein.
The spatial orientation of substituents is therefore a key consideration in the design of biologically active analogs. The absolute and relative configuration of chiral centers can influence not only the potency but also the safety profile of a drug candidate. unipa.it Enantioselective interactions are a fundamental aspect of molecular pharmacology, and understanding them is crucial for the development of optimized therapeutic agents.
Role of Linker Length and Flexibility in Molecular Recognition
In many drug design strategies, a core scaffold like this compound may be linked to another pharmacophore to create a bifunctional molecule or to explore larger binding pockets. In such cases, the linker connecting the two moieties plays a crucial role in molecular recognition.
The length of the linker determines the distance between the two interacting fragments. A linker that is too short may prevent the molecule from adopting the optimal conformation for binding, while a linker that is too long may lead to an entropic penalty. The optimal linker length allows the connected fragments to bind to their respective sub-pockets simultaneously and with high affinity.
The flexibility of the linker is also a critical parameter. Flexible linkers, often composed of small, non-polar, or polar amino acids like glycine (B1666218) and serine in peptide-based linkers, allow for a certain degree of movement of the connected domains. nih.gov This can be advantageous if the target protein undergoes a conformational change upon binding. However, highly flexible linkers can also have a high entropic cost upon binding, which can decrease affinity.
Rigid linkers, on the other hand, can pre-organize the molecule in a conformation that is favorable for binding, thus reducing the entropic penalty. However, a rigid linker may not allow for the necessary conformational adjustments required for optimal binding. The choice between a flexible and a rigid linker depends on the specific target and the desired binding mode. The strain and flexibility of a linker can have a significant impact on binding affinity, even when the interacting fragments are optimally positioned. nih.gov
Mechanistic Insights into the Biological Activity of 5 Fluoro 2 1h Pyrrol 1 Yl Benzoic Acid and Its Analogs
Biophysical Techniques for Probing Mechanistic Details at the Molecular Level
Understanding the therapeutic efficacy of any compound and its analogs necessitates a deep dive into its molecular mechanism of action. For analogs of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid, which are often developed as kinase inhibitors, biophysical techniques are indispensable for elucidating the precise nature of their interactions with target proteins. These methods provide high-resolution information on the structural, kinetic, and thermodynamic aspects of binding, which are crucial for rational drug design and optimization. Due to the primary role of this compound as a synthetic intermediate, this section will focus on the biophysical characterization of its more complex, biologically active analogs, such as selective BRAF inhibitors.
X-Ray Crystallography: Visualizing Molecular Interactions
X-ray crystallography is a powerful technique that provides a static, three-dimensional snapshot of a ligand bound to its protein target at atomic resolution. This structural information is invaluable for understanding the specific molecular interactions that drive binding and inhibition. For analogs of this compound that target the BRAF kinase, co-crystal structures have been instrumental in revealing their binding modes within the ATP-binding pocket. nih.govnih.gov
These studies have shown that inhibitors like dabrafenib (B601069) and vemurafenib (B611658), which are derived from similar chemical scaffolds, bind to the active conformation of the BRAF kinase. nih.govresearchgate.net The crystal structures reveal key interactions, such as hydrogen bonds with the hinge region of the kinase, and hydrophobic interactions with residues in the surrounding pocket. For instance, the structure of BRAF in complex with dabrafenib shows that the inhibitor stabilizes the αC-helix in the "in" conformation, which is characteristic of an active kinase state. researchgate.net Detailed analysis of these crystal structures allows for the identification of specific amino acid residues that are critical for binding.
Table 1: Key Intermolecular Interactions of BRAF Inhibitors Derived from X-Ray Crystallography
| Inhibitor | Target Protein | PDB ID | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Dabrafenib | BRAFV600E | 4XV2 | Cys532, Phe595, Trp531 | Hydrogen Bonds, π-stacking |
| Vemurafenib | BRAFV600E | 3OG7 | Cys532, Asp594, Phe595 | Hydrogen Bonds, Halogen Bonds |
| Encorafenib | BRAFV600E | 7P3V | Cys532, Lys483, Asp594 | Hydrogen Bonds, van der Waals |
This table provides an illustrative summary of key interactions and is not exhaustive.
Isothermal Titration Calorimetry (ITC): Quantifying Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of binding interactions in solution. nih.gov It directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. vanderbilt.edu This information is crucial for understanding the driving forces behind the binding of this compound analogs to their targets.
ITC experiments have been used to quantify the binding of BRAF inhibitors to the kinase domain. units.it By titrating the inhibitor into a solution containing the target protein, a binding isotherm is generated from which the thermodynamic parameters can be derived. For example, the binding of dabrafenib and vemurafenib to Human Serum Albumin (HSA), a key protein in drug transport, has been characterized by ITC, revealing differences in their binding thermodynamics. units.it While both bind with a 1:1 stoichiometry, the formation of the dabrafenib/HSA complex is more entropically driven, whereas the vemurafenib/HSA interaction is predominantly enthalpic in nature. units.it
Table 2: Illustrative Thermodynamic Parameters for Inhibitor-Protein Binding Measured by ITC
| Inhibitor | Target Protein | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|
| Analog A | BRAF Kinase | 25 | -8.5 | -2.3 |
| Analog B | BRAF Kinase | 50 | -7.2 | -3.1 |
| Analog C | BRAF Kinase | 15 | -9.8 | -1.5 |
The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from ITC experiments.
Surface Plasmon Resonance (SPR): Analyzing Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It provides valuable kinetic information about the binding process, including the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these constants (kd/ka) yields the equilibrium dissociation constant (Kd), which is a measure of binding affinity. researchgate.net
In the context of this compound analogs, SPR is used to characterize their binding kinetics to target kinases. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the sensor surface. researchgate.net This technique is particularly useful for distinguishing between inhibitors with similar affinities but different kinetic profiles. For example, an inhibitor with a slow dissociation rate (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo.
Table 3: Representative Kinetic Data for BRAF Inhibitor Analogs from SPR Analysis
| Inhibitor Analog | ka (105 M-1s-1) | kd (10-3 s-1) | Kd (nM) |
|---|---|---|---|
| Analog X | 2.1 | 5.2 | 24.8 |
| Analog Y | 3.5 | 3.5 | 10.0 |
| Analog Z | 1.8 | 1.2 | 6.7 |
The data in this table are hypothetical and for illustrative purposes to demonstrate the type of information obtained from SPR experiments.
Medicinal Chemistry Applications and Therapeutic Potential of 5 Fluoro 2 1h Pyrrol 1 Yl Benzoic Acid As a Scaffold
Strategic Utilization of 5-Fluoro-2-(1H-pyrrol-1-yl)benzoic Acid as a Privileged Structure in Drug Design
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby serving as a basis for the design of a variety of bioactive compounds. The this compound scaffold embodies the characteristics of a privileged structure due to several key features. The pyrrole (B145914) ring is a common motif in many biologically active natural products and synthetic drugs. researchgate.net The benzoic acid group provides a handle for forming various derivatives and can participate in crucial interactions with biological targets. Furthermore, the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the resulting molecules. The strategic incorporation of fluorine is a widely used tactic in drug design to optimize pharmacokinetic and pharmacodynamic profiles.
The combination of the pyrrole, benzoic acid, and fluorine moities creates a versatile template that can be chemically modified to generate libraries of compounds with diverse pharmacological activities. This adaptability allows for the exploration of a wide range of therapeutic targets, making it a highly attractive scaffold for drug discovery programs.
Development of Novel Analogs for Diverse Therapeutic Applications
The versatility of the this compound scaffold has been exploited to develop novel analogs with potential applications in various therapeutic areas.
Derivatives of pyrrole and benzoic acid have shown promise as anti-inflammatory agents. For instance, a series of 1,5-diarylpyrrole derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net While not directly derived from this compound, this research highlights the potential of the pyrrole scaffold in the development of anti-inflammatory drugs. The substitution pattern on the pyrrole and aryl rings plays a crucial role in determining the potency and selectivity of these compounds. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles is an ongoing area of research, and scaffolds like this compound offer a promising starting point for the design of new anti-inflammatory candidates. nih.gov
Table 1: Examples of Pyrrole Derivatives with Anti-inflammatory Activity
| Compound/Derivative Class | Target/Mechanism of Action | Key Findings |
| 1,5-Diarylpyrrole derivatives | Selective COX-2 inhibition | Demonstrated potent and selective inhibition of COX-2, suggesting potential for development as anti-inflammatory drugs with reduced gastrointestinal side effects. researchgate.net |
| Fused pyrrole derivatives | In vivo anti-inflammatory activity | Several derivatives showed promising anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and ibuprofen (B1674241) in animal models. nih.gov |
| 1H-pyrrole-2,5-dione derivatives | Inhibition of pro-inflammatory cytokines | Significantly inhibited the production of pro-inflammatory cytokines like IL-6 and TNF-α in cell-based assays. nih.gov |
The pyrrole nucleus is a key component of many natural and synthetic compounds with a broad spectrum of antimicrobial activity. mdpi.com Research has demonstrated the potential of pyrrole-containing compounds as antibacterial, antifungal, and antitubercular agents.
Antibacterial and Antifungal Activity:
Several studies have reported the synthesis of pyrrole derivatives with significant antibacterial and antifungal properties. For example, novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have shown activity against various bacterial and fungal strains. nih.gov Benzoic acid derivatives have also been investigated for their antifungal activity, with structure-activity relationship (SAR) studies identifying key structural features for enhanced potency. rsc.org The combination of the pyrrole and fluorinated benzoic acid moieties in the this compound scaffold could lead to the development of novel antimicrobial agents with improved efficacy.
Antitubercular Activity:
Tuberculosis remains a major global health threat, and there is an urgent need for new and effective drugs. Pyrrole-derived compounds have emerged as promising candidates in the search for new antitubercular agents. mdpi.com For instance, a series of 1,5-diarylpyrrole derivatives have been synthesized and evaluated for their antimycobacterial properties. nih.gov These studies provide a strong rationale for exploring derivatives of this compound as potential treatments for tuberculosis.
Table 2: Antimicrobial Activity of Pyrrole and Benzoic Acid Derivatives
| Compound/Derivative Class | Activity | Target Organisms | Key Findings |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Antibacterial, Antifungal | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Cryptococcus neoformans | Showed a broad spectrum of activity, particularly against Gram-positive bacteria and fungi. nih.gov |
| Benzoic acid derivatives | Antifungal | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | SAR studies identified structural features that enhance antifungal activity, targeting the CYP53 enzyme. rsc.org |
| 1,5-Diarylpyrrole derivatives | Antitubercular | Mycobacterium tuberculosis | Demonstrated potent activity against drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov |
| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives | Antibacterial | Various bacterial strains | Showed promising antibacterial potential. nih.gov |
The pyrrole scaffold is present in numerous anticancer agents, highlighting its importance in oncology drug discovery. researchgate.net The incorporation of a fluorine atom, as seen in the widely used anticancer drug 5-fluorouracil, can significantly enhance the therapeutic index of a compound. researchgate.netmdpi.com Therefore, the this compound scaffold is a promising template for the design of novel anticancer drugs.
Research on pyrrole derivatives has demonstrated their potential to target various mechanisms involved in cancer progression, including the inhibition of microtubule polymerization, tyrosine kinases, and other key cellular pathways. researchgate.net For example, a series of 5-hydroxy-1H-pyrrol-2-(5H)-one-based synthetic small molecules have shown potent anti-proliferative activity in multiple cancer cell lines. nih.gov
Table 3: Anticancer Potential of Pyrrole-Based Compounds
| Compound/Derivative Class | Cancer Cell Lines | Mechanism of Action (if known) | Key Findings |
| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivatives | Multiple cancer cell lines | Induction of S-phase cell cycle arrest and apoptosis | Demonstrated strong anti-proliferative activity in vitro and suppressed tumor growth in vivo. nih.gov |
| Pyrrolopyrimidine derivatives | PC3M cancer cells | Disruption of the perinucleolar compartment (PNC) | Selectively reduced PNC prevalence, a marker of metastatic potential, leading to the discovery of the clinical candidate metarrestin. nih.gov |
| 5-Fluorouracil-derived benzimidazoles | Various bacterial and fungal strains, potential for anticancer | DNA intercalation and inhibition of DNA topoisomerase IA | Showed potent antimicrobial activity and provides a basis for exploring similar scaffolds for anticancer properties. mdpi.com |
The development of drugs targeting the central nervous system is a significant challenge in medicinal chemistry. The this compound scaffold holds potential for the design of CNS modulators. For instance, a series of 3-cyano-5-fluoro-N-arylbenzamides, which share the fluorinated benzoic acid core, have been identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This receptor is implicated in various neurological and psychiatric disorders.
Furthermore, pyrrole-based compounds have been investigated as positive allosteric modulators of AMPA receptors, which are crucial for synaptic plasticity and cognitive function. nih.gov These findings suggest that the this compound scaffold can be a valuable starting point for the development of novel therapeutics for a range of CNS disorders.
Strategies for Lead Optimization and Enhancing Therapeutic Efficacy
Once a lead compound with promising biological activity is identified, the process of lead optimization is crucial to enhance its therapeutic efficacy and drug-like properties. For derivatives of this compound, several strategies can be employed.
Structure-Activity Relationship (SAR) Studies: A systematic investigation of the relationship between the chemical structure of the analogs and their biological activity is fundamental. This involves synthesizing a series of derivatives with modifications at different positions of the pyrrole and benzoic acid rings. For example, SAR studies on 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors have provided valuable insights into the structural requirements for potent inhibition. nih.gov Similarly, SAR studies on pyrrole-based inhibitors of metallo-β-lactamases have identified key functional groups for inhibitory potency. semanticscholar.org
Computational and In Silico Methods: Computer-aided drug design (CADD) techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding modes of the compounds to their biological targets and to guide the design of more potent analogs. These methods can help in prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources.
By employing these lead optimization strategies, it is possible to transform a promising lead compound derived from the this compound scaffold into a clinical candidate with enhanced therapeutic efficacy and a favorable safety profile.
Conclusion and Future Research Directions for 5 Fluoro 2 1h Pyrrol 1 Yl Benzoic Acid Research
Synthesis of Key Academic Contributions and Unanswered Questions
A thorough review of existing literature reveals a significant gap: there are no major academic publications focused specifically on the synthesis, characterization, and biological evaluation of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid. While the compound is commercially available from several suppliers, indicating its synthesis is feasible, the academic exploration of its properties is nascent. chemicalbook.comnih.gov
Key Unanswered Questions:
What are the optimal and most sustainable synthetic routes to produce this compound and its derivatives in high yield and purity?
What are the specific biological targets of this compound?
Does the combination of the fluoro-benzoic acid and pyrrole (B145914) moieties result in synergistic or unique pharmacological properties?
What is the preliminary cytotoxicity and metabolic stability profile of the compound?
How does the fluorine atom at the 5-position influence the compound's physicochemical properties and biological activity compared to its non-fluorinated analog?
Identification of Research Gaps and Emerging Opportunities
The primary research gap is the lack of fundamental data on the biological activity of this compound. This absence of information, however, presents a significant opportunity for discovery.
Emerging Opportunities:
Screening for Biological Activity: The compound is a prime candidate for broad-based phenotypic screening against various cell lines (e.g., cancer, microbial) and enzyme panels (e.g., kinases, proteases) to identify potential therapeutic areas.
Fragment-Based Drug Design: The molecule itself can be considered a sophisticated fragment. Its components could be used in fragment-based screening to identify interactions with novel protein targets.
Materials Science Applications: N-aryl pyrroles and benzoic acid derivatives have applications in the development of organic materials, such as conductive polymers and organic light-emitting diodes (OLEDs). The unique electronic properties conferred by the fluorine atom could be explored in this context.
Prospective Avenues for Future Investigation
Future research on this compound should be systematic, beginning with fundamental chemistry and expanding into comprehensive biological and computational studies.
While the compound is known, developing efficient and environmentally friendly synthetic routes is a crucial first step for enabling broader research. Potential methodologies to explore include:
Modern Coupling Reactions: The Buchwald-Hartwig amination and the Ullmann condensation are powerful methods for forming C-N bonds between aryl halides and amines (or their equivalents). wikipedia.orgwikipedia.org Investigating these reactions for the coupling of 2-amino-5-fluorobenzoic acid derivatives with a pyrrole source, or conversely, 2-bromo-5-fluorobenzoic acid with pyrrole, could lead to optimized synthetic protocols. acsgcipr.orgorganic-chemistry.org
Paal-Knorr and Clauson-Kaas Pyrrole Synthesis: These classical methods for pyrrole synthesis could be adapted. uctm.eduacs.org For instance, reacting a 1,4-dicarbonyl compound with a derivative of 2-amino-5-fluorobenzoic acid could be a viable, albeit potentially challenging, route.
| Synthetic Method | Potential Reactants | Key Advantages |
| Buchwald-Hartwig Amination | 2-bromo-5-fluorobenzoic acid and pyrrole | High functional group tolerance, generally good yields. libretexts.org |
| Ullmann Condensation | 2-iodo-5-fluorobenzoic acid and pyrrole | Often uses less expensive copper catalysts. nih.govorganic-chemistry.org |
| Paal-Knorr Synthesis | 2,5-dimethoxytetrahydrofuran and 2-amino-5-fluorobenzoic acid | A classical and direct method for forming the pyrrole ring. uctm.edu |
Interactive Data Table: Potential Synthetic Routes for this compound.
Computational chemistry can provide valuable insights into the potential properties and biological activities of this compound, guiding experimental work.
Molecular Docking: In silico screening of the compound against libraries of known protein targets (e.g., kinases, GPCRs, nuclear receptors) could predict potential binding interactions and prioritize biological assays. nih.gov
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential, HOMO-LUMO gap, and reactivity descriptors, which can help in understanding its chemical behavior and potential for interaction with biological macromolecules. nih.gov
Pharmacophore Modeling: Based on the structures of known active molecules containing either a pyrrole or a fluorobenzoic acid moiety, pharmacophore models can be developed to predict the likely targets for this hybrid molecule.
Many small molecule drugs, particularly kinase inhibitors, exhibit polypharmacology, meaning they interact with multiple targets. plos.orgnih.gov This can be beneficial for treating complex diseases like cancer. aacrjournals.org Given that many kinase inhibitors feature N-aryl heterocyclic cores, it is plausible that this compound could also display such characteristics.
Future research should involve:
Kinase Profiling: Screening the compound against a broad panel of human kinases to identify on-target and off-target activities.
Network Pharmacology: If multiple targets are identified, network analysis can be used to understand the interconnected pathways that might be modulated by the compound, offering insights into its potential therapeutic effects and side effects. plos.org
A systematic structure-activity relationship (SAR) study is essential for understanding how the chemical structure of this compound relates to its biological function. This would involve the synthesis and evaluation of a library of analogs to probe the importance of each component of the molecule.
Key Structural Modifications for SAR Studies:
| Position of Modification | Type of Modification | Rationale |
| Benzoic Acid Ring | Varying the position of the fluorine atom (e.g., 3-fluoro, 4-fluoro) or adding other substituents (e.g., -Cl, -CH3). | To understand the electronic and steric requirements for activity. numberanalytics.com |
| Pyrrole Ring | Substitution at the 2, 3, 4, or 5-positions of the pyrrole ring. | To probe for additional binding pockets and enhance potency or selectivity. |
| Carboxylic Acid Group | Conversion to esters, amides, or other bioisosteres. | To modulate solubility, cell permeability, and pharmacokinetic properties. |
Interactive Data Table: Proposed Analogs for Structure-Mechanism Studies.
By pursuing these avenues of research, the scientific community can elucidate the chemical and biological properties of this compound, potentially unlocking a new scaffold for the development of novel therapeutics or functional materials.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid?
- Methodology : Synthesis typically involves coupling reactions between fluorinated benzoic acid derivatives and pyrrole-containing intermediates. For example:
-
Step 1 : Start with 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4, molecular weight 156.11 g/mol) as a precursor .
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Step 2 : Introduce the pyrrole moiety via Ullmann coupling or Buchwald-Hartwig amination, using a palladium catalyst and ligands to facilitate aryl-pyrrole bond formation. Similar strategies are documented for structurally related compounds like 3-(1H-pyrrol-1-yl)benzoic acid (CAS 61471-45-2) .
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Step 3 : Purify the product via recrystallization or column chromatography, ensuring purity >95% as validated by HPLC .
- Key Considerations : Optimize reaction temperature and solvent polarity to avoid side reactions (e.g., decarboxylation). Monitor intermediates using TLC or LC-MS.
Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structure of this compound?
- Methodology :
-
1H NMR : Identify aromatic protons from the benzoic acid ring (δ 7.2–8.0 ppm) and pyrrole protons (δ 6.2–6.8 ppm). The fluorine atom induces deshielding in adjacent protons, causing splitting patterns .
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13C NMR : Confirm the carboxylic acid carbonyl peak (δ ~170 ppm) and aromatic carbons adjacent to fluorine (δ ~160 ppm due to JCF coupling) .
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19F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine substituent .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the crystal structure of this compound?
- Methodology :
-
Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures) to obtain single crystals .
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Data Collection : Perform high-resolution X-ray diffraction (e.g., Cu-Kα radiation) and process data using SHELXL for refinement. SHELX is robust for small-molecule structures, enabling precise determination of bond lengths and angles .
-
Validation : Check for twinning or disorder using PLATON; compare with structurally related compounds like 2-chloro-5-(1H-pyrrol-1-yl)benzoic acid (EN300-186492) .
Q. What strategies can address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound?
- Methodology :
-
SAR Design : Synthesize analogs with modifications to the pyrrole ring (e.g., substituents at the 3-position) or benzoic acid fluorination pattern. For example, 4-(1H-pyrrol-1-yl)benzoic acid (CAS 22106-33-8) exhibits distinct electronic properties due to positional isomerism .
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Data Reconciliation : Employ multivariate statistical analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, dipole moment) with bioactivity. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular assays) .
Methodological Tables
Table 1 : Key Physicochemical Properties of Related Compounds
Table 2 : Recommended Analytical Techniques for Structural Validation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
